Muconolactone

Description

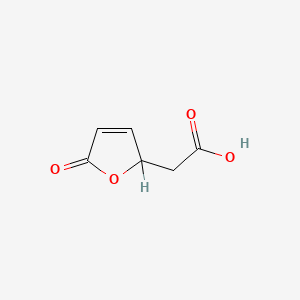

Structure

3D Structure

Properties

IUPAC Name |

2-(5-oxo-2H-furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEKPJGPWNSAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6666-46-2 | |

| Record name | 2,5-Dihydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6666-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Muconolactone Biosynthesis Pathway in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muconolactone biosynthesis pathway is a critical component of the β-ketoadipate pathway, a convergent catabolic route employed by a wide range of soil bacteria and fungi for the degradation of aromatic compounds.[1][2][3] This pathway is of significant interest to researchers in metabolic engineering and drug development due to its role in breaking down environmental pollutants and its potential for the biocatalytic production of valuable chemical intermediates. This guide provides a detailed technical overview of the core components of the this compound biosynthesis pathway, with a focus on the enzymes, intermediates, regulation, and experimental methodologies used in its study.

The β-ketoadipate pathway is divided into two main branches: the catechol branch and the protocatechuate branch, which funnel a variety of aromatic precursors into the central intermediates, catechol and protocatechuate, respectively.[1][2][4][5][6][7][8] this compound is a key intermediate in the catechol branch.[9][10][11][12] The enzymatic steps of this pathway are highly conserved across different bacterial species, although the regulatory mechanisms can show significant diversity.[1][2][3]

The Core Metabolic Pathway

The biosynthesis of this compound from catechol involves a series of enzymatic reactions that are part of the broader β-ketoadipate pathway. This pathway ultimately converts aromatic compounds into intermediates of the tricarboxylic acid (TCA) cycle. The key steps leading to and from this compound are outlined below.

The Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway

The β-ketoadipate pathway funnels a wide array of aromatic compounds, such as those derived from lignin, into two central intermediates: catechol and protocatechuate.[1][2][13][14] These are then processed through their respective branches of the pathway, which eventually converge.

-

Catechol Branch: This branch processes catechol, which is formed from the degradation of compounds like benzoate (B1203000), phenol, and aniline.[9][15] The initial step is the ortho-cleavage of the catechol ring by catechol 1,2-dioxygenase to form cis,cis-muconate (B1241781). This is then converted to this compound by muconate cycloisomerase.

-

Protocatechuate Branch: This branch begins with the ortho-cleavage of protocatechuate by protocatechuate 3,4-dioxygenase, yielding β-carboxy-cis,cis-muconate.[4][8][16] A series of enzymatic steps then convert this intermediate to β-ketoadipate enol-lactone, which is a point of convergence with the catechol branch.[2][15]

Key Enzymes and Intermediates in this compound Biosynthesis

The core of the this compound biosynthesis pathway within the catechol branch consists of two key enzymes:

-

Muconate Cycloisomerase (EC 5.5.1.1): Also known as muconate lactonizing enzyme (MLE), this enzyme catalyzes the reversible cycloisomerization of cis,cis-muconate to (+)-muconolactone.[11] This reaction is a crucial step in channeling the linear muconate into the subsequent lactone intermediates of the pathway. The enzyme often requires a divalent metal ion, such as Mn2+ or Mg2+, for its activity.[12]

-

This compound Isomerase (EC 5.3.3.4): This enzyme is responsible for the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[17][18] This step is essential for the convergence of the catechol and protocatechuate branches of the β-ketoadipate pathway.

Quantitative Data

The efficiency of the this compound biosynthesis pathway can be assessed through the kinetic parameters of its core enzymes and the production yields of its intermediates in various bacterial systems.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Muconate Cycloisomerase | Pseudomonas putida PRS2000 | cis,cis-Muconate | 40 | 103 | 2.6 x 106 | [19] |

| 3-Fluoro-cis,cis-muconate | 110 | 157 | 1.4 x 106 | [19] | ||

| 2-Methyl-cis,cis-muconate | 100 | 10 | 1.0 x 105 | [19] | ||

| 3-Methyl-cis,cis-muconate | 15 | 28 | 1.9 x 106 | [19] | ||

| Muconate Cycloisomerase | Pseudomonas sp. MT1 | cis,cis-Muconate | 1730 ± 350 | - | - | [10] |

| This compound Isomerase | Alcaligenes eutrophus JMP 134 | (4S)-Muconolactone | - | - | - | [18] |

| (4R, 5S)-5-Chlorothis compound | - | - | - | [18] |

| Product | Organism | Titer (g/L) | Reference(s) |

| This compound | Engineered Pseudomonas putida | 24 | [20] |

| Muconic Acid | Engineered Escherichia coli | up to 64.5 | [21] |

| Muconic Acid | Engineered Pseudomonas putida | 33.7 | [22] |

| Muconic Acid | Engineered Corynebacterium glutamicum | 53.8 | [1] |

Genetic Regulation of the Pathway

The expression of the genes encoding the enzymes of the this compound biosynthesis pathway is tightly regulated to ensure efficient catabolism of aromatic compounds only when they are present. In many bacteria, the genes for muconate cycloisomerase (catB) and this compound isomerase (catC) are organized in an operon, often designated as the catBC operon.[19][23]

The catBC Operon and the CatR Regulator

In Pseudomonas putida, the catBC operon is positively regulated by the LysR-type transcriptional regulator (LTTR), CatR.[2][23] The catR gene is typically located upstream of the catBC operon and is transcribed divergently.[23]

The regulation of the catBC operon by CatR is a classic example of positive inducible control:

-

In the absence of an inducer: The CatR protein binds to a "repression binding site" in the promoter region of the catBC operon, which prevents transcription.[4][9]

-

In the presence of an inducer: The inducer molecule, cis,cis-muconate (the product of the CatA reaction), binds to CatR.[4][9] This binding event causes a conformational change in the CatR protein, increasing its affinity for an "activation binding site" located adjacent to the repression site.[9]

-

Activation of Transcription: The binding of the CatR-inducer complex to the activation site facilitates the recruitment of RNA polymerase to the promoter, leading to the transcription of the catBC operon.[9]

Experimental Protocols

Heterologous Expression and Purification of Muconate Cycloisomerase (CatB)

This protocol describes the expression of recombinant muconate cycloisomerase in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the catB gene (e.g., pET vector)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM MnSO4)

-

Anion-exchange chromatography column (e.g., Q-Sepharose)

-

Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

-

Buffer A (e.g., 25 mM Tris-HCl pH 7.5, 1 mM MnSO4)

-

Buffer B (e.g., 25 mM Tris-HCl pH 7.5, 1 mM MnSO4, 1 M NaCl)

Procedure:

-

Expression:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for 3-5 hours at a lower temperature (e.g., 25-30°C) to improve protein solubility.[11][24]

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto an anion-exchange column pre-equilibrated with Buffer A.

-

Wash the column with Buffer A.

-

Elute the protein with a linear gradient of NaCl (0-1 M) using Buffer B.

-

Collect fractions and assay for muconate cycloisomerase activity.

-

Pool the active fractions and add ammonium sulfate to a final concentration of ~0.4 M.

-

Load the pooled fractions onto a hydrophobic interaction column pre-equilibrated with Buffer A containing 0.4 M ammonium sulfate.

-

Wash the column with the equilibration buffer.

-

Elute the protein with a decreasing gradient of ammonium sulfate (0.4-0 M).

-

Collect fractions, assay for activity, and analyze for purity by SDS-PAGE.[11][19]

-

Spectrophotometric Assay of Muconate Cycloisomerase Activity

This assay measures the decrease in absorbance at 260 nm as cis,cis-muconate is converted to this compound.

Materials:

-

Purified muconate cycloisomerase

-

Assay buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM MnSO4)

-

cis,cis-muconate solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer.

-

Add a known amount of the purified enzyme to the reaction mixture.

-

Initiate the reaction by adding cis,cis-muconate to a final concentration of ~0.1 mM.

-

Immediately monitor the decrease in absorbance at 260 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconate at 260 nm (ε = ~16,800 M-1cm-1).[10]

Spectrophotometric Assay of this compound Isomerase Activity

This assay can be performed by coupling the reaction to the preceding muconate cycloisomerase reaction and monitoring the overall decrease in cis,cis-muconate concentration.

Materials:

-

Purified muconate cycloisomerase

-

Purified this compound isomerase

-

Assay buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM MnSO4)

-

cis,cis-muconate solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and an excess of purified muconate cycloisomerase.

-

Add a known amount of the purified this compound isomerase.

-

Initiate the reaction by adding cis,cis-muconate.

-

Monitor the decrease in absorbance at 260 nm. The rate of this decrease will be limited by the activity of the this compound isomerase, as the muconate cycloisomerase is in excess.

Conclusion

The this compound biosynthesis pathway is a well-characterized and highly regulated metabolic route in bacteria. A thorough understanding of its core enzymes, intermediates, and regulatory networks is essential for harnessing its potential in bioremediation and biocatalysis. The experimental protocols outlined in this guide provide a foundation for researchers to study and engineer this important pathway. Future research in this area will likely focus on the discovery of novel enzymes with improved catalytic properties and the engineering of robust microbial chassis for the efficient production of this compound and other valuable chemicals from renewable aromatic feedstocks.

References

- 1. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional analysis of the Pseudomonas putida regulatory protein CatR: transcriptional studies and determination of the CatR DNA-binding site by hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Roles of CatR and cis,cis-muconate in activation of the catBC operon, which is involved in benzoate degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beta-ketoadipate pathway | SGD [yeastgenome.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Roles of CatR and cis,cis-muconate in activation of the catBC operon, which is involved in benzoate degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]

- 11. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized growth medium for increased recombinant protein secretion titer via the type III secretion system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. ossila.com [ossila.com]

- 15. bio-rad.com [bio-rad.com]

- 16. PomBase [pombase.org]

- 17. This compound isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound isomerase of the 3-oxoadipate pathway catalyzes dechlorination of 5-chloro-substituted muconolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PcaU, a Transcriptional Activator of Genes for Protocatechuate Utilization in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rhea - reaction knowledgebase [rhea-db.org]

- 22. Nucleotide sequencing and characterization of Pseudomonas putida catR: a positive regulator of the catBC operon is a member of the LysR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Muconolactone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone, a cyclic ester, serves as a pivotal intermediate in various biochemical pathways and holds significant potential as a building block in chemical synthesis. Its structural isomers play crucial roles in the microbial degradation of aromatic compounds, particularly through the β-ketoadipate pathway. This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

This compound is a lactone derivative of muconic acid. The position of the double bond and the stereochemistry of the molecule give rise to several isomers, with the most common being (+)-muconolactone (also known as (S)-muconolactone) and γ-carboxymutolactone. The core structure is a five-membered lactone ring with a carboxymethyl or related substituent.

(+)-Muconolactone: This isomer is a key intermediate in the β-ketoadipate pathway, an essential route for the catabolism of aromatic compounds by various microorganisms.[1][2]

γ-Carboxythis compound: This isomer is also involved in the β-ketoadipate pathway, particularly in the degradation of protocatechuate.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While some experimental values are available, others are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₄ | [3] |

| Molecular Weight | 142.11 g/mol | [3] |

| CAS Number | 6666-46-2 | [4][5] |

| Boiling Point | 430.8 °C at 760 mmHg (Predicted) | [4] |

| Melting Point | Not experimentally determined | [4] |

| Density | 1.396 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water and ethanol. |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~6.2 | d | ~5.7 | Olefinic proton |

| ~7.5 | dd | ~5.7, ~2.5 | Olefinic proton |

| ~5.1 | m | Methine proton | |

| ~2.8 | dd | ~17.0, ~8.0 | Methylene proton |

| ~2.6 | dd | ~17.0, ~4.0 | Methylene proton |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxyl carbon |

| ~170 | Lactone carbonyl carbon |

| ~150 | Olefinic carbon |

| ~125 | Olefinic carbon |

| ~75 | Methine carbon |

| ~35 | Methylene carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1750 | Strong | C=O stretch (Lactone) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Medium | C=C stretch (Olefinic) |

| ~1200 | Strong | C-O stretch (Lactone) |

Mass Spectrometry (MS)

| m/z Value | Relative Intensity | Proposed Fragment Ion |

| 142 | Moderate | [M]⁺ (Molecular ion) |

| 97 | High | [M - COOH]⁺ |

| 69 | High | [M - COOH - CO]⁺ |

| 45 | Moderate | [COOH]⁺ |

Biological Significance: The β-Ketoadipate Pathway

This compound is a central intermediate in the β-ketoadipate pathway, a catabolic pathway used by bacteria and some fungi to degrade aromatic compounds such as catechol and protocatechuate to intermediates of the citric acid cycle.[6][7] The pathway involves a series of enzymatic reactions, including the formation and isomerization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. whitman.edu [whitman.edu]

- 4. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Characterization of Muconolactone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone isomers are a class of unsaturated lactones that play a crucial role as intermediates in the microbial degradation of aromatic compounds via the β-ketoadipate pathway. Their unique chemical structures and biological activities have garnered increasing interest in the fields of biochemistry, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological significance of this compound isomers, with a focus on their potential applications in drug development.

Types of this compound Isomers

The term "this compound" can refer to several isomers, primarily differing in the position of the double bond within the lactone ring and the stereochemistry of the chiral centers. The most well-characterized isomer is (4S)-muconolactone , the natural substrate for the enzyme this compound isomerase. Other known isomers include substituted forms such as 4-methylthis compound (B1244709) and various chloro-substituted muconolactones.[1][2]

The isomerization of muconic acid under acidic conditions can also lead to the formation of this compound as a byproduct.[3] This highlights the close chemical relationship between these two classes of compounds.

Experimental Protocols

Enzymatic Synthesis of (4S)-Muconolactone

The most specific method for the synthesis of (4S)-muconolactone involves the enzymatic conversion of cis,cis-muconic acid using muconate cycloisomerase.

Materials:

-

cis,cis-Muconic acid

-

Purified muconate cycloisomerase

-

Phosphate (B84403) buffer (pH 7.0)

-

Quenching solution (e.g., 1 M HCl)

-

Ethyl acetate (B1210297) for extraction

Protocol:

-

Dissolve cis,cis-muconic acid in phosphate buffer to a final concentration of 1 mM.

-

Initiate the reaction by adding a catalytic amount of purified muconate cycloisomerase.

-

Incubate the reaction mixture at 30°C and monitor the progress by observing the decrease in absorbance at 260 nm (the maximum absorbance of cis,cis-muconate).

-

Once the reaction is complete, quench it by adding an equal volume of 1 M HCl.

-

Extract the product, (4S)-muconolactone, with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

Purification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of this compound isomers.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

For separating stereoisomers, a chiral stationary phase column (e.g., Chiralpak series) is required.[4] For other isomers, a reverse-phase C18 column can be effective.

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common mobile phase for reverse-phase chromatography.

-

For chiral separations, a mixture of hexane (B92381) and isopropanol (B130326) is often used.

Protocol:

-

Dissolve the crude this compound mixture in a suitable solvent (e.g., the initial mobile phase composition).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the appropriate gradient program to separate the isomers.

-

Monitor the elution of the isomers using a UV detector, typically at a wavelength around 210 nm.

-

Collect the fractions corresponding to the desired isomer peaks.

-

Evaporate the solvent from the collected fractions to obtain the purified this compound isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Key signals for this compound include those for the vinyl protons and the protons on the lactone ring.

-

¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the lactone typically appears at a characteristic downfield shift.

Mass Spectrometry (MS):

-

Electron Ionization (EI): Can be used to determine the molecular weight and fragmentation pattern of the isomers. Common fragmentation pathways for lactones include the loss of CO and H₂O.[5]

-

Electrospray Ionization (ESI): A softer ionization technique often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

Infrared (IR) Spectroscopy:

-

The most prominent peak in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretch of the lactone ring, typically in the range of 1740-1780 cm⁻¹.

Quantitative Data

The following tables summarize key quantitative data for this compound and the enzyme responsible for its isomerization.

Table 1: Physicochemical and Spectroscopic Data for this compound Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorption (cm⁻¹) |

| (4S)-Muconolactone | C₆H₆O₄ | 142.11 | Vinyl protons, lactone ring protons | Carbonyl carbon, olefinic carbons | ~1750 (C=O) |

| 4-Methylthis compound | C₇H₈O₄ | 156.14 | Methyl protons, vinyl protons, lactone ring protons | Methyl carbon, carbonyl carbon, olefinic carbons | Not widely reported |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is a general representation.

Table 2: Kinetic Properties of this compound Isomerase

| Substrate | Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| (4S)-Muconolactone | Pseudomonas putida | ~50 | Not widely reported | Not widely reported |

| (4R,5S)-5-Chloro-3-methylthis compound | Alcaligenes eutrophus | Not specified | Not specified | Not specified |

Kinetic parameters can vary significantly based on the enzyme source and assay conditions.[1]

Signaling Pathways and Biological Activity

The β-Ketoadipate Pathway

This compound isomers are central intermediates in the β-ketoadipate pathway, which is employed by various bacteria and fungi to catabolize aromatic compounds such as catechol and protocatechuate.

References

- 1. This compound isomerase of the 3-oxoadipate pathway catalyzes dechlorination of 5-chloro-substituted muconolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for an isomeric this compound isomerase involved in the metabolism of 4-methylthis compound by Alcaligenes eutrophus JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Role and Activity of Muconolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muconolactone is a key metabolic intermediate in the β-ketoadipate pathway, a crucial route for the aerobic degradation of aromatic compounds by various microorganisms. This guide provides a comprehensive overview of the biological significance of this compound, detailing its role in metabolic pathways, the enzymes involved in its transformation, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the study of these enzymes and outlines the regulatory mechanisms governing their expression. This information is critical for researchers in microbiology, enzymology, and drug development who are interested in microbial degradation pathways and potential enzymatic targets.

Biological Role of this compound in the β-Ketoadipate Pathway

This compound is a central intermediate in the catechol and protocatechuate branches of the β-ketoadipate pathway. This pathway funnels a wide range of aromatic compounds, often derived from lignin (B12514952) or environmental pollutants, into the tricarboxylic acid (TCA) cycle.[1][2][3]

The catechol branch of the pathway involves the conversion of catechol to cis,cis-muconate (B1241781), which is then cyclized to form (+)-muconolactone.[4] This lactonization is a critical step that prepares the molecule for further enzymatic modification. The subsequent isomerization of this compound is a key reaction leading to the formation of β-ketoadipate enol-lactone.

The β-ketoadipate pathway is highly regulated at the genetic level to ensure efficient catabolism of available aromatic substrates.[5][6] The genes encoding the enzymes involved in this compound metabolism are often organized in operons, such as the catBC operon, which are subject to transcriptional control by regulatory proteins.[7][8][9]

Key Enzymes in this compound Metabolism

Two primary enzymes are responsible for the transformation of and from this compound in the β-ketoadipate pathway:

-

Muconate Cycloisomerase (EC 5.5.1.1): Also known as muconate-lactonizing enzyme, this enzyme catalyzes the conversion of cis,cis-muconate to (+)-muconolactone.[10] It is a key enzyme in the catechol branch of the pathway and is encoded by the catB gene.[9]

-

This compound Isomerase (EC 5.3.3.4): This enzyme catalyzes the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[11][12] This reaction involves a shift in the position of the double bond within the lactone ring, preparing the molecule for subsequent hydrolysis. This enzyme is encoded by the catC gene.[9]

Quantitative Data on Enzyme Activity

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Muconate Cycloisomerase from Pseudomonas putida [3]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| cis,cis-Muconate | 11 ± 2 | 150 ± 10 | 1.4 x 107 |

| 3-Fluoro-cis,cis-muconate | 10 ± 2 | 230 ± 20 | 2.3 x 107 |

| 2-Methyl-cis,cis-muconate | 25 ± 5 | 110 ± 10 | 4.4 x 106 |

| 3-Methyl-cis,cis-muconate | 3.0 ± 0.5 | 31 ± 2 | 1.0 x 107 |

Table 2: Inhibition of Pseudomonas putida Muconate Cycloisomerase [3]

| Inhibitor | Ki (µM) | Type of Inhibition |

| 2,4-Dichloro-cis,cis-muconate | 3.5 | Competitive |

| 2-Fluoro-cis,cis-muconate | 31 | Competitive |

| 3-Chloro-cis,cis-muconate | 95 | Competitive |

Experimental Protocols

Muconate Cycloisomerase Activity Assay

This spectrophotometric assay is based on the decrease in absorbance at 260 nm as cis,cis-muconate is converted to this compound.

Materials:

-

Tris-HCl buffer (30 mM, pH 8.0)

-

MnSO₄ (1 mM)

-

cis,cis-muconate solution (0.1 mM)

-

Purified muconate cycloisomerase

-

UV-Vis spectrophotometer

Procedure: [13]

-

Prepare a reaction mixture containing 30 mM Tris-HCl (pH 8.0) and 1 mM MnSO₄.

-

Add 0.1 mM cis,cis-muconate to the reaction mixture.

-

Initiate the reaction by adding a small amount of purified muconate cycloisomerase.

-

Immediately monitor the decrease in absorbance at 260 nm at 25°C.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

This compound Isomerase Activity Assay

This assay can be performed by coupling the reaction with muconate cycloisomerase and monitoring the overall conversion of cis,cis-muconate.

Materials:

-

Tris-HCl buffer (30 mM, pH 7.5)

-

MnCl₂ (1 mM)

-

cis,cis-muconate solution (0.07 mM)

-

Purified muconate cycloisomerase

-

Purified this compound isomerase

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 30 mM Tris-HCl (pH 7.5) and 1 mM MnCl₂.

-

Add 0.07 mM cis,cis-muconate to the mixture.

-

Add a defined amount of purified muconate cycloisomerase to initiate the formation of this compound.

-

After a set incubation period (e.g., 20 minutes), add purified this compound isomerase to the reaction.

-

Monitor the disappearance of this compound and the formation of subsequent products over time using HPLC analysis.

Purification of this compound Isomerase from Rhodococcus sp.

The following is a general protocol for the purification of this compound isomerase.[7][8]

Procedure:

-

Cell Lysis: Harvest bacterial cells grown under inducing conditions and resuspend in a suitable buffer. Lyse the cells using methods such as sonication or French press.

-

Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the supernatant with ammonium sulfate to enrich for the enzyme.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the resuspended ammonium sulfate fraction to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).

-

Gel Filtration Chromatography: As a final polishing step, use a gel filtration column to separate proteins based on size.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Visualization of Pathways and Workflows

The Catechol Branch of the β-Ketoadipate Pathway

Transcriptional Regulation of the catBC Operon

Experimental Workflow for Enzyme Purification

Conclusion

This compound holds a pivotal position in the microbial degradation of aromatic compounds. Understanding its metabolism, the enzymes involved, and their regulation is essential for applications in bioremediation, biocatalysis, and potentially as a target for novel antimicrobial agents. This guide provides a foundational resource for researchers, consolidating key information and providing practical experimental frameworks to facilitate further investigation into this important metabolic intermediate. The provided data and protocols serve as a starting point for more in-depth studies aimed at elucidating the finer details of this compound's biological role and the catalytic mechanisms of the enzymes that act upon it.

References

- 1. benchchem.com [benchchem.com]

- 2. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Target for the Pseudomonas putida Crc Global Regulator in the Benzoate Degradation Pathway Is the BenR Transcriptional Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of CatR and cis,cis-muconate in activation of the catBC operon, which is involved in benzoate degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of CatR and cis,cis-muconate in activation of the catBC operon, which is involved in benzoate degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional Cross-Regulation of the Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway Contributes to Carbon Source-Dependent Expression of the Acinetobacter sp. Strain ADP1 pobA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. enzyme-database.org [enzyme-database.org]

- 12. KEGG ENZYME: 5.3.3.4 [genome.jp]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Muconolactone Degradation and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muconolactone, a key intermediate in the β-ketoadipate pathway, plays a crucial role in the microbial degradation of aromatic compounds. This pathway is central to the catabolism of lignin-derived monomers and various environmental pollutants, funneling them into the tricarboxylic acid (TCA) cycle. Understanding the enzymatic processes, regulatory networks, and metabolic fate of this compound is paramount for applications in bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview of the core aspects of this compound degradation, including detailed enzymatic pathways, quantitative kinetic data, experimental protocols, and the intricate regulatory mechanisms governing its metabolism.

Introduction

The β-ketoadipate pathway is a convergent catabolic route employed by a wide range of bacteria and fungi to break down aromatic compounds.[1] The pathway is bifurcated into two main branches: the catechol branch and the protocatechuate branch, both of which converge on the formation of β-ketoadipate.[2][3] this compound is a central intermediate in the catechol branch of this pathway. The enzymatic conversion of this compound and its subsequent metabolites ultimately yields acetyl-CoA and succinyl-CoA, which are readily assimilated into central carbon metabolism.[4] The efficiency of this pathway has significant implications for bioremediation strategies targeting aromatic pollutants and for the biotechnological production of valuable chemicals from renewable lignin (B12514952) sources.

The this compound Degradation Pathway

The degradation of this compound is a multi-step enzymatic process that follows the ortho-cleavage of catechol. The key enzymes directly involved in the formation and isomerization of this compound are Muconate Cycloisomerase and this compound Isomerase.

Enzymatic Steps

-

Muconate Cycloisomerase (EC 5.5.1.1): This enzyme, encoded by the catB gene, catalyzes the lactonization of cis,cis-muconate (B1241781) to (+)-muconolactone.[2] This reaction is a key step in committing the carbon flux towards the β-ketoadipate pathway.

-

This compound Isomerase (EC 5.3.3.4): Encoded by the catC gene, this enzyme is responsible for the isomerization of (+)-muconolactone to β-ketoadipate enol-lactone.[5] This isomerization is a critical step that prepares the molecule for subsequent hydrolysis.

-

β-Ketoadipate Enol-Lactone Hydrolase (EC 3.1.1.24): This hydrolase, encoded by the pcaD gene in some bacteria, converts β-ketoadipate enol-lactone to β-ketoadipate.

-

β-Ketoadipate:Succinyl-CoA Transferase (EC 2.8.3.6): This enzyme, encoded by the pcaI and pcaJ genes, catalyzes the transfer of CoA from succinyl-CoA to β-ketoadipate, forming β-ketoadipyl-CoA.

-

β-Ketoadipyl-CoA Thiolase (EC 2.3.1.16): Encoded by the pcaF gene, this thiolase cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.

The following diagram illustrates the core enzymatic steps in the this compound degradation pathway.

Quantitative Data

The efficiency of the this compound degradation pathway is determined by the kinetic properties of its constituent enzymes and the in vivo concentrations of its metabolites.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the this compound degradation pathway from various microbial sources.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |

| Muconate Cycloisomerase | Pseudomonas putida | cis,cis-Muconate | 12.89 | 310.1 | - | [6] |

| This compound Isomerase | Alcaligenes eutrophus JMP 134 | (+)-Muconolactone | - | - | - | [7] |

| This compound Isomerase | Alcaligenes eutrophus JMP 134 | (4R, 5S)-5-chloro-3-methylthis compound | - | - | - | [7] |

| 4-Methylthis compound Methyl-Isomerase | Rhodococcus rhodocrous N75 | (+)-(4S)-4-Methylthis compound | - | - | - | [8] |

Metabolite Concentrations During Degradation

Time-course analysis of benzoate (B1203000) degradation by Pseudomonas putida KT2440 reveals the transient accumulation of pathway intermediates. The following table presents a representative profile of metabolite concentrations during such an experiment.

| Time (h) | Benzoate (mM) | cis,cis-Muconate (mM) | β-Ketoadipate (mM) | Reference(s) |

| 0 | 5.0 | 0.0 | 0.0 | [4] |

| 2 | 2.5 | 0.8 | 1.2 | [4] |

| 4 | 0.5 | 0.2 | 2.8 | [4] |

| 6 | < 0.1 | < 0.1 | 3.5 | [4] |

| 8 | < 0.1 | < 0.1 | 3.2 | [4] |

Note: The data presented is illustrative of the dynamics of the pathway. Actual concentrations can vary based on experimental conditions. During benzoate degradation, β-ketoadipate has been observed to be secreted into the medium, reaching concentrations up to 2 mM under steady-state conditions.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Whole-Cell Degradation Assay

This protocol describes a typical experiment to monitor the degradation of an aromatic compound by a bacterial culture.

Objective: To quantify the degradation of a substrate and the formation of intermediates by a whole-cell culture.

Materials:

-

Bacterial strain (e.g., Pseudomonas putida KT2440)

-

Minimal salts medium (e.g., M9 medium)

-

Carbon source for pre-culture (e.g., glucose or succinate)

-

Aromatic substrate (e.g., benzoate)

-

Sterile flasks

-

Shaking incubator

-

Spectrophotometer

-

HPLC system

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the bacterial strain into a liquid medium containing a suitable carbon source. Grow overnight at the optimal temperature (e.g., 30°C for P. putida) with shaking.

-

Main Culture: Inoculate a fresh flask of minimal salts medium with the overnight culture to an initial OD600 of 0.1.

-

Induction and Substrate Addition: Grow the main culture to mid-log phase (OD600 of 0.4-0.6). Add the aromatic substrate to the desired final concentration (e.g., 5 mM benzoate).

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the culture.

-

Sample Processing: Immediately centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells. Store the supernatant at -20°C for later analysis.

-

Analysis: Analyze the concentration of the substrate and key metabolites in the supernatant using HPLC.

The following diagram outlines the general workflow for a microbial degradation experiment.

Enzyme Assay for Muconate Cycloisomerase

Objective: To measure the activity of muconate cycloisomerase by monitoring the decrease in absorbance as cis,cis-muconate is converted to this compound.

Principle: cis,cis-Muconate has a strong absorbance at 260 nm, while this compound does not. The rate of decrease in absorbance at 260 nm is directly proportional to the enzyme activity.

Materials:

-

Purified enzyme or cell-free extract

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

MnSO4 solution (e.g., 10 mM)

-

cis,cis-Muconate solution (e.g., 1 mM)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and MnSO4.

-

Add the enzyme sample to the cuvette and mix gently.

-

Initiate the reaction by adding the cis,cis-muconate solution.

-

Immediately start monitoring the decrease in absorbance at 260 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Purification of this compound Isomerase (CatC)

Objective: To purify this compound isomerase from a bacterial source for characterization.

Materials:

-

Bacterial cell paste (from a culture expressing the catC gene)

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

French press or sonicator

-

Centrifuge

-

Chromatography system (e.g., FPLC)

-

Anion exchange column (e.g., DEAE-Sephacel)

-

Gel filtration column (e.g., Sephadex G-100)

-

SDS-PAGE equipment and reagents

-

Protein concentration assay reagents (e.g., Bradford assay)

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using a French press or sonicator.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range (e.g., 40-70%).

-

Anion Exchange Chromatography: Resuspend the precipitated protein in a low-salt buffer and load it onto an anion exchange column. Elute the bound proteins with a linear salt gradient. Collect fractions and assay for this compound isomerase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the anion exchange step, concentrate, and load onto a gel filtration column to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

-

Protein Quantification: Determine the protein concentration of the purified enzyme.

HPLC Analysis of Pathway Intermediates

Objective: To separate and quantify this compound and other organic acids in the β-ketoadipate pathway.

Materials:

-

HPLC system with a UV or DAD detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Acidified water (e.g., 0.1% formic acid or phosphoric acid)

-

Mobile Phase B: Acetonitrile (B52724) or methanol

-

Standards for all analytes of interest

Procedure:

-

Method Setup:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water (A) and an organic solvent like acetonitrile (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector set at a wavelength suitable for the analytes (e.g., 210 nm for organic acids).

-

Injection Volume: 10-20 µL.

-

-

Standard Curve: Prepare a series of standards of known concentrations for each analyte to be quantified. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered samples from the degradation experiment.

-

Quantification: Identify the peaks in the sample chromatograms by comparing their retention times to the standards. Quantify the concentration of each analyte using the corresponding standard curve.[9]

Regulation of this compound Degradation

The expression of the genes involved in this compound degradation is tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. In Pseudomonas putida, the catB and catC genes are part of the catBC operon, which is under the control of the transcriptional regulator CatR.[4][10]

The CatR Regulatory System

CatR is a LysR-type transcriptional regulator that controls the expression of the catBC operon.[6] The catR gene is located upstream of the catBC operon and is transcribed divergently.[4]

Mechanism of Regulation:

-

Repression: In the absence of an inducer, CatR binds to a specific operator site in the catBC promoter region, repressing transcription.

-

Activation: The inducer molecule for the CatR system is cis,cis-muconate, an early intermediate in the pathway.[11] When cis,cis-muconate is present, it binds to CatR, causing a conformational change in the protein. This change increases the affinity of CatR for a second binding site in the promoter region, leading to the recruitment of RNA polymerase and the activation of transcription of the catBC operon.[12]

The following diagram illustrates the transcriptional regulation of the catBC operon by CatR.

References

- 1. researchgate.net [researchgate.net]

- 2. Pseudomonas aeruginosa C-Terminal Processing Protease CtpA Assembles into a Hexameric Structure That Requires Activation by a Spiral-Shaped Lipoprotein-Binding Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Microbe-mediated bioremediation: Current research and future challenges | Semantic Scholar [semanticscholar.org]

- 4. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Roles of CatR and cis,cis-muconate in activation of the catBC operon, which is involved in benzoate degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound isomerase of the 3-oxoadipate pathway catalyzes dechlorination of 5-chloro-substituted muconolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 9. researchgate.net [researchgate.net]

- 10. Roles of CatR and cis,cis-muconate in activation of the catBC operon, which is involved in benzoate degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Activation of the catBCA promoter: probing the interaction of CatR and RNA polymerase through in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]

review of muconolactone research and applications

An In-depth Technical Guide to Muconolactone Research and Applications

Introduction

This compound is a lactone derivative of muconic acid, holding significant interest as a bio-based platform chemical and an intermediate in microbial metabolism.[1][2] It is a key molecule in the β-ketoadipate pathway, a central catabolic route for the breakdown of aromatic compounds in various bacteria and fungi.[1] The growing demand for sustainable alternatives to petroleum-based chemicals has propelled research into the biotechnological production of this compound and its parent compound, muconic acid. Muconic acid is a precursor for industrially vital chemicals like adipic acid (a monomer for nylon-6,6), terephthalic acid (TPA), and caprolactam.[3][4] This guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, biotechnological production strategies, experimental protocols, and diverse applications for researchers, scientists, and drug development professionals.

Metabolic Pathways Involving this compound

This compound is an intermediate in the β-ketoadipate pathway, which funnels aromatic compounds derived from lignin (B12514952) and other sources into central carbon metabolism.[1] This pathway has two main branches that converge on the intermediate β-ketoadipate: the catechol branch and the protocatechuate branch.

1. The Catechol Branch

In this branch, aromatic compounds like benzoate (B1203000) are first converted to catechol.[4] Catechol then undergoes ortho-cleavage of the aromatic ring, catalyzed by catechol 1,2-dioxygenase (CatA), to form cis,cis-muconic acid.[4][5] Subsequently, muconate cycloisomerase (CatB) catalyzes the lactonization of cis,cis-muconic acid to form this compound.[4] The pathway continues with this compound isomerase converting this compound to β-ketoadipate enol-lactone, which is then hydrolyzed to β-ketoadipate.[5]

2. The Protocatechuate Branch

The protocatechuate branch metabolizes other lignin-derived aromatics.[1] In this pathway, protocatechuate (PCA) is cleaved and converted through several steps to β-ketoadipate enol-lactone, the substrate for β-ketoadipate enol-lactone hydrolase (PcaD).[1] While this compound is not a primary intermediate in the main protocatechuate pathway, genetic engineering, specifically the inactivation of the pcaD gene, can lead to the accumulation of this compound from substrates metabolized via this route.[1]

Biotechnological Production of this compound

Metabolic engineering of microorganisms, particularly Pseudomonas putida, has been a successful strategy for producing this compound. The general approach involves blocking the natural catabolic pathway at a desired point, causing the target intermediate to accumulate.[1][6]

Key Engineering Strategies:

-

Gene Deletion: Deleting genes that encode enzymes downstream of this compound is the most common strategy. For instance, deleting the catB gene (muconate cycloisomerase) in P. putida blocks the conversion of cis,cis-muconic acid, leading to its accumulation.[6] To accumulate this compound itself, enzymes that process it, such as this compound isomerase or β-ketoadipate enol-lactone hydrolase (pcaD), are targeted for inactivation.[1][6]

-

Heterologous Expression: Introducing genes from other organisms can establish or enhance production pathways. For example, expressing cytochrome P450 and ferredoxin reductase from Rhodococcus rhodochrous in P. putida enables the conversion of guaiacol (B22219) (a lignin derivative) to catechol, which can then enter the pathway for muconic acid production.[6]

Quantitative Production Data

The following table summarizes key quantitative data from various studies on the microbial production of this compound and its direct precursor, muconic acid.

| Microorganism | Genetic Modification | Substrate | Product | Titer (g/L) | Reference |

| Pseudomonas putida KT2440 | ΔpcaD gene deletion | Protocatechuic Acid | This compound | 24 | [1] |

| Pseudomonas putida KT2440 | ΔpcaJ gene deletion | Protocatechuic Acid | β-ketoadipic acid | 41 | [1] |

| Corynebacterium glutamicum | Engineered shikimate pathway | Glucose | Muconic Acid | 53.8 | [4] |

| Escherichia coli WNl/pWN2.248 | Heterologous gene expression | Glucose | Muconic Acid | 36.8 | [4] |

| Escherichia coli AB2834 | Engineered shikimate pathway | Glucose | Muconic Acid | 64.5 | [4] |

| Corynebacterium glutamicum | Promoter replacement (catA) | Catechol | Muconic Acid | 85 | [4] |

Experimental Protocols

1. Protocol for Gene Deletion in Pseudomonas putida KT2440

This protocol provides a generalized workflow for creating a gene deletion mutant, a common technique for metabolic engineering to accumulate intermediates like this compound.[6]

-

Methodology:

-

Plasmid Construction: Flanking homologous regions (approx. 500-1000 bp) upstream and downstream of the target gene (e.g., pcaD) are amplified via PCR. These fragments are cloned into a suicide vector containing a selectable marker.

-

Biparental Mating: The resulting plasmid is transformed into a donor E. coli strain (e.g., S17-1). The donor strain is then mixed with the recipient P. putida KT2440 strain to allow for plasmid transfer via conjugation.

-

Selection of Mutants: Transconjugants are selected on appropriate antibiotic plates. A two-step homologous recombination process is typically used. The first crossover integrates the entire plasmid into the chromosome. The second crossover, often induced by a counter-selection marker (like sacB on sucrose plates), excises the plasmid, leaving behind either the wild-type gene or the desired deletion.

-

Verification: Colonies are screened via PCR using primers flanking the target gene to confirm the deletion, followed by sequencing to ensure accuracy.

-

2. Protocol for this compound Quantification by HPLC

This protocol is adapted from methods used to analyze aromatic metabolites from fermentation broths.[6]

-

Sample Preparation: Centrifuge the culture sample to pellet cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., Waters BEH C18, 100 × 2.1 mm, 1.7 µm) is used.[6]

-

Mobile Phase: An acidic mobile phase, such as 5 mM H₂SO₄, is typically used.[6] A gradient elution with an organic solvent like acetonitrile (B52724) or methanol (B129727) may be required to separate multiple components.

-

Detection: A Photodiode Array (PDA) or UV detector is used. This compound and related compounds can be monitored at wavelengths around 280 nm.[6]

-

Quantification: A standard curve is generated using purified this compound of known concentrations. The peak area from the sample chromatogram is compared against the standard curve to determine the concentration.

Applications of this compound

This compound's chemical structure, featuring a lactone ring and a carboxylic acid group, makes it a versatile building block for various materials and potential fine chemicals.[1][7]

1. Polymer Synthesis

The primary application of this compound and its parent acid is in polymer chemistry.

-

Precursor to Adipic Acid: Muconic acid, which can be derived from this compound, can be hydrogenated to produce adipic acid, a key monomer for the synthesis of nylon-6,6.[4] This provides a bio-based alternative to the conventional petroleum-derived process.

-

Polyesters and Polyamides: The dicarboxylic nature of muconic acid makes it suitable for polycondensation reactions to form polyesters and polyamides.[8] The double bonds retained in the polymer backbone allow for post-polymerization modification, enabling the tuning of material properties.[7][8]

-

Degradable Polyacrylates: Muconate esters can be polymerized via methods like organocatalyzed group transfer polymerization (O-GTP) to create bio-based and degradable alternatives to polyacrylates.[7]

2. Drug Development and Bioactive Molecules

While direct applications of this compound in pharmaceuticals are not yet established, its lactone scaffold is a common motif in many biologically active natural products.

-

Scaffold for Synthesis: this compound can serve as a starting chiral pool or scaffold for the synthesis of more complex molecules. The lactone ring is found in compounds with antitumor and antibacterial activities.[9][10] For example, muricatacin, a γ-lactone, has shown potent cell growth inhibition in human colorectal carcinoma cells.[9]

-

Bioconjugation: The functional groups of this compound could potentially be used for bioconjugation, a technique for linking molecules to create novel therapeutics like antibody-drug conjugates (ADCs).[11][12] This remains a speculative but promising area for future research.

Conclusion and Future Outlook

This compound stands out as a valuable, bio-based chemical intermediate with significant potential to contribute to a more sustainable chemical industry. Research has successfully demonstrated its production through the metabolic engineering of microbes, particularly by manipulating the β-ketoadipate pathway. The primary application lies in the synthesis of novel polymers and as a green precursor to high-demand commodity chemicals. While its role in drug development is still exploratory, the prevalence of the lactone motif in bioactive compounds suggests a promising avenue for future investigation. Key future challenges will involve optimizing production titers and yields to make the bioprocess economically competitive, expanding the range of this compound-derived polymers with unique properties, and exploring its utility as a chiral building block for high-value fine chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Sustainable oxidative cleavage of catechols for the synthesis of muconic acid and muconolactones including lignin upgrading - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4588688A - Process for the production of muconic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Expedient Route to Bio‐Based Polyacrylate Alternatives with Inherent Post‐Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumour Activity of Muricatacin Isomers and its Derivatives in Human Colorectal Carcinoma Cell HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 12. allucent.com [allucent.com]

An In-depth Technical Guide to cis,cis-Muconolactone vs. trans,trans-Muconolactone for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis,cis-muconolactone and its elusive isomer, trans,trans-muconolactone. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of their chemical properties, synthesis, biological significance, and the notable disparity in available research between the two. While cis,cis-muconolactone is a well-characterized intermediate in microbial metabolic pathways, information regarding trans,trans-muconolactone is conspicuously absent from the current scientific literature, suggesting significant instability or synthetic challenges.

Chemical Structure and Properties

cis,cis-Muconolactone and trans,trans-muconolactone are isomers of 5-oxo-2,5-dihydrofuran-2-acetic acid. Their stereochemistry is defined by the relative orientation of the substituents around the double bond within the lactone ring and the chiral center.

Table 1: Physicochemical Properties of Muconolactone Isomers

| Property | cis,cis-Muconolactone | trans,trans-Muconolactone |

| Molecular Formula | C₆H₆O₄ | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol | 142.11 g/mol |

| Appearance | Solid (predicted) | Data not available |

| Solubility | Data not available | Data not available |

| Stability | Stable enough to be isolated and studied. | Presumed to be highly unstable. |

Synthesis and Formation

cis,cis-Muconolactone

cis,cis-Muconolactone is primarily formed through the enzymatic cycloisomerization of cis,cis-muconic acid. This reaction is a key step in the 3-oxoadipate (B1233008) pathway, a central metabolic route for the degradation of aromatic compounds by bacteria and fungi.[1]

Experimental Protocol: Enzymatic Synthesis of cis,cis-Muconolactone

This protocol outlines the general steps for the enzymatic conversion of cis,cis-muconic acid to cis,cis-muconolactone using muconate cycloisomerase.

-

Materials:

-

cis,cis-Muconic acid

-

Purified muconate cycloisomerase (CatB)

-

Tris-HCl buffer (pH 8.0)

-

Manganese chloride (MnCl₂)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and a known concentration of cis,cis-muconic acid.

-

Initiate the reaction by adding a purified preparation of muconate cycloisomerase.

-

Monitor the decrease in absorbance at 260 nm, which corresponds to the consumption of cis,cis-muconic acid.

-

The reaction can be stopped at a desired time point, and the product, cis,cis-muconolactone, can be purified using standard chromatographic techniques.

-

cis,cis-Muconolactone can also be formed as a byproduct during the chemical isomerization of cis,cis-muconic acid to trans,trans-muconic acid, a process of industrial interest for the production of polymers.[2] This lactonization is often considered an undesired side reaction.[2]

trans,trans-Muconolactone

There is a significant lack of information in the scientific literature regarding the synthesis of trans,trans-muconolactone. This suggests that the molecule is likely highly unstable and readily isomerizes or decomposes. The formation of a trans double bond within the five-membered lactone ring would induce significant ring strain, making the molecule energetically unfavorable.

Spectroscopic Characterization

Comprehensive spectroscopic data for trans,trans-muconolactone is not available. The data presented below pertains to the well-characterized cis,cis-muconolactone and its precursor, cis,cis-muconic acid, for comparative purposes.

Table 2: Spectroscopic Data

| Technique | Compound | Key Features |

| ¹H NMR | cis,cis-Muconic acid | Signals corresponding to olefinic and carboxylic acid protons. |

| ¹³C NMR | cis,cis-Muconic acid | Resonances for carboxyl and sp² hybridized carbons. |

| IR | cis,cis-Muconic acid | Characteristic absorptions for C=O (carboxyl), C=C, and O-H stretching. |

| ¹H NMR | cis,cis-Muconolactone | Data not readily available in compiled format. |

| ¹³C NMR | cis,cis-Muconolactone | Data not readily available in compiled format. |

| IR | cis,cis-Muconolactone | Expected absorptions for C=O (lactone), C=C, and C-O stretching. |

| All | trans,trans-Muconolactone | No experimental data found. |

Biological Significance and Signaling Pathways

The 3-Oxoadipate Pathway

cis,cis-Muconolactone is a key intermediate in the 3-oxoadipate pathway, which is central to the microbial catabolism of aromatic compounds such as benzoate (B1203000) and catechol.

Caption: The central role of cis,cis-muconolactone in the 3-oxoadipate pathway.

In this pathway, cis,cis-muconic acid, formed from the ring cleavage of catechol, is converted to (+)-muconolactone (a stereoisomer of cis,cis-muconolactone) by the enzyme muconate cycloisomerase (EC 5.5.1.1).[3] Subsequently, this compound isomerase (EC 5.3.3.4) catalyzes the isomerization of the double bond within the lactone ring to form 3-oxoadipate enol-lactone.[4] This enol-lactone is then hydrolyzed to β-ketoadipate, which enters central metabolism.

Experimental Protocol: this compound Isomerase Activity Assay

This protocol provides a general method for assaying the activity of this compound isomerase.

-

Materials:

-

cis,cis-Muconolactone (substrate)

-

Purified this compound isomerase (CatC)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of cis,cis-muconolactone.

-

Initiate the reaction by adding the purified this compound isomerase.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 235 nm) corresponding to the formation of the product, 3-oxoadipate enol-lactone.

-

The initial rate of the reaction can be used to determine the enzyme's kinetic parameters, such as Kₘ and Vₘₐₓ.

-

Interaction with Cellular Signaling Pathways

Direct evidence of cis,cis-muconolactone or trans,trans-muconolactone modulating specific cellular signaling pathways in the context of drug development is currently limited. However, as metabolic intermediates, their cellular concentrations are tightly regulated. Aberrant accumulation of such metabolites could potentially impact cellular redox balance or act as off-target ligands for various receptors, but this remains a speculative area requiring further investigation.

Caption: Hypothetical modulation of a cellular signaling pathway by a this compound isomer.

The Enigma of trans,trans-Muconolactone

The striking absence of experimental data for trans,trans-muconolactone in the scientific literature is a significant finding. This suggests that the molecule is likely too unstable to be isolated and characterized under normal laboratory conditions. The high degree of ring strain that would be introduced by a trans double bond within a five-membered lactone ring provides a strong theoretical basis for this instability.

Conclusion and Future Directions

This technical guide has synthesized the available knowledge on cis,cis-muconolactone and the notable lack thereof for its trans,trans isomer. cis,cis-Muconolactone is a well-established intermediate in microbial metabolism with defined enzymatic synthesis and degradation pathways. In contrast, trans,trans-muconolactone remains a hypothetical or, at best, a highly transient species.

For researchers and drug development professionals, the key takeaways are:

-

cis,cis-Muconolactone: A stable, characterizable molecule with a defined biological role. Its synthesis, primarily enzymatic, is well-understood.

-

trans,trans-Muconolactone: The absence of data strongly suggests inherent instability, making it an unlikely candidate for direct therapeutic development.

-

Future Research: Computational studies could provide theoretical insights into the properties and stability of trans,trans-muconolactone. Furthermore, investigations into the potential off-target effects of cis,cis-muconolactone, should it accumulate under certain pathological or engineered conditions, could be a fruitful area of research.

This guide serves as a foundational resource, highlighting both the established knowledge and the significant gaps in our understanding of these intriguing isomeric lactones.

References

- 1. This compound isomerase of the 3-oxoadipate pathway catalyzes dechlorination of 5-chloro-substituted muconolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. enzyme-database.org [enzyme-database.org]

- 4. EC 5.3.3.4 [iubmb.qmul.ac.uk]

The Discovery and Synthesis of Muconolactone Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Muconolactone derivatives, along with their precursors muconic acids, are attracting significant interest as versatile platform molecules.[1] Structurally, they are unsaturated lactones that serve as key intermediates in the microbial breakdown of aromatic compounds. Their chemical functionality makes them valuable building blocks for the synthesis of polymers, commodity chemicals, and, increasingly, complex molecules with potential therapeutic applications. This guide provides an in-depth overview of the discovery, biosynthesis, and synthetic methodologies for producing this compound derivatives, with a focus on applications relevant to researchers and drug development professionals.

Discovery and Biosynthesis: The β-Ketoadipate Pathway

Muconolactones are naturally occurring intermediates in the β-ketoadipate pathway, a central metabolic route used by various bacteria and fungi to catabolize aromatic compounds derived from lignin (B12514952), such as catechol and protocatechuate. This pathway funnels diverse aromatic molecules into the tricarboxylic acid (TCA) cycle.

The process begins with the enzymatic cleavage of the aromatic ring of catechol. The enzyme catechol 1,2-dioxygenase (CatA) , a type I ring-cleaving dioxygenase, catalyzes the intradiol cleavage of catechol to produce cis,cis-muconic acid.[2][3] This intermediate is then cyclized by muconate cycloisomerase to form this compound. Further enzymatic steps convert this compound into intermediates of central metabolism. The efficiency of this natural pathway has inspired the development of engineered microorganisms, such as Pseudomonas putida, Corynebacterium glutamicum, and E. coli, for the industrial production of these compounds from renewable feedstocks.[2]

Synthetic Methodologies

A range of synthetic strategies have been developed to access this compound derivatives, spanning biocatalysis, chemical oxidation, and other advanced methods.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a sustainable and highly selective route to muconic acids and their lactone derivatives.[2][4] This approach leverages the power of enzymes, either in whole-cell systems or as isolated preparations, to perform specific chemical transformations under mild conditions.

A key enzyme in this field is the aforementioned catechol 1,2-dioxygenase (CatA) from organisms like P. putida KT2440.[2][4] Researchers have developed scalable platforms using E. coli cellular lysates containing overexpressed CatA to produce a variety of substituted muconic acids from corresponding catechols.[3] These diacids can subsequently undergo lactonization to form the desired this compound derivatives. The use of crude cell lysates avoids costly and time-consuming enzyme purification steps, making the process more economically viable.[3]

Chemical Synthesis

Chemical synthesis provides a direct route to muconic acids and muconolactones, often starting from catechol or its derivatives. Oxidative cleavage of the catechol ring is the most common strategy.

One effective method involves the use of performic acid , generated in situ from formic acid and hydrogen peroxide.[1] This approach, catalyzed by common iron salts at very low concentrations (as low as 0.005 mol%), can achieve high yields of muconic acid (up to 84%).[1] The reaction can be tuned to proceed in a domino fashion, leading directly to this compound derivatives from substituted catechols.[1] This method is particularly valuable for upgrading biobased catechols derived from lignin depolymerization.[1]

Asymmetric and Photochemical Synthesis

Asymmetric Synthesis: The generation of chiral centers with defined stereochemistry is paramount in drug discovery, as different enantiomers can have vastly different biological activities. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit such that unequal amounts of stereoisomers are produced.[5] Strategies often involve the use of chiral substrates, chiral auxiliaries, chiral reagents, or asymmetric catalysis.[6][7] While general methods for the asymmetric synthesis of lactones are well-established (e.g., via asymmetric aldol (B89426) reactions), specific, high-yield protocols dedicated to a broad range of this compound derivatives are still an emerging area of research. The development of such methods would be a significant advance for probing the structure-activity relationships of these compounds.

Photochemical Synthesis: Photochemical reactions, which use light to induce chemical transformations, offer unique pathways for synthesis that are often inaccessible through thermal methods. While photochemical routes have been developed for synthesizing various complex molecules, including some lactones and related cyclic systems, their application to the direct synthesis of this compound derivatives is not yet widely reported and represents a potential area for future investigation.[8][9]

Data Presentation: Synthesis of Muconic Acid Derivatives

The following tables summarize quantitative data from representative synthetic methodologies.

Table 1: Biocatalytic Synthesis of Substituted Muconic Acids using CatA Lysate (Data sourced from Sobottka et al., Org. Biomol. Chem.)[3]

| Substrate (Catechol Derivative) | Catalyst Preparation | Isolated Yield (%) |

| Catechol | 8% v/v Clarified Lysate | 52% (Gram-scale) |

| 4-Methylcatechol | 10% v/v Clarified Lysate | 90% |

| 3-Methylcatechol (B131232) | 10% v/v Clarified Lysate | 90% |

| 4-Ethylcatechol | 10% v/v Clarified Lysate | 70% |

| 4-Chlorocatechol | 10% v/v Clarified Lysate | 45% |

| 3-Chlorocatechol | 10% v/v Clarified Lysate | 16% |

Table 2: Chemical Synthesis via Oxidative Cleavage of Catechol

| Method | Oxidant | Catalyst | Yield (%) | Reference |

| Performic Acid | H₂O₂ / HCOOH | Iron Salts (0.005 mol%) | up to 84% | Green Chem., 2020[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures.

Protocol 1: Preparative Scale Biocatalytic Synthesis of 2-Methylmuconic Acid

(Adapted from Sobottka et al., Org. Biomol. Chem.)[10]

This protocol describes the synthesis using a clarified E. coli lysate harboring the CatA enzyme.

1. Materials and Equipment:

-

3-Methylcatechol

-

Tris buffer (1.0 M stock, pH 8.4)

-

Deionized water (dH₂O)

-

Clarified E. coli lysate containing CatA (prepared via sonication and centrifugation of cell paste)

-

2N Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

1000 mL Fernbach flask, magnetic stirrer, rotary evaporator, centrifuge.

2. Reaction Setup: a. To a 1000 mL Fernbach flask, add 132.9 mL of dH₂O and 8.05 mL of 1.0 M Tris buffer stock to achieve a final buffer concentration of 50 mM. b. Dissolve 100 mg (0.81 mmol) of 3-methylcatechol in 4.03 mL of dH₂O to create a 200 mM stock solution. c. Add the 3-methylcatechol solution to the Fernbach flask. The final substrate concentration will be 5 mM.